Cas no 2172504-31-1 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid)

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclobutane ring and a tetrahydropyran moiety, offering unique conformational constraints that enhance peptide stability and modulate biological activity. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, facilitating efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing rigid, sterically defined motifs into peptide backbones, enabling precise control over secondary structure formation. Its carboxylic acid functionality allows for further elongation or conjugation, making it a versatile building block for advanced peptide engineering and drug discovery research.
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid structure
2172504-31-1 structure
商品名:4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid
CAS番号:2172504-31-1
MF:C27H30N2O6
メガワット:478.536907672882
CID:5993290
PubChem ID:165607808

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid
    • 2172504-31-1
    • EN300-1485008
    • 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
    • インチ: 1S/C27H30N2O6/c30-23(29-27(24(31)32)12-14-34-15-13-27)26(10-5-11-26)17-28-25(33)35-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,22H,5,10-17H2,(H,28,33)(H,29,30)(H,31,32)
    • InChIKey: AGTMSIDTSHHENF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC1(C(=O)O)CCOCC1

計算された属性

  • せいみつぶんしりょう: 478.21038668g/mol
  • どういたいしつりょう: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 8
  • 複雑さ: 784
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 114Ų

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1485008-0.05g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
0.05g
$2829.0 2023-06-06
Enamine
EN300-1485008-0.25g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
0.25g
$3099.0 2023-06-06
Enamine
EN300-1485008-1.0g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
1g
$3368.0 2023-06-06
Enamine
EN300-1485008-500mg
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
500mg
$3233.0 2023-09-28
Enamine
EN300-1485008-10.0g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
10g
$14487.0 2023-06-06
Enamine
EN300-1485008-0.1g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
0.1g
$2963.0 2023-06-06
Enamine
EN300-1485008-50mg
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
50mg
$2829.0 2023-09-28
Enamine
EN300-1485008-250mg
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
250mg
$3099.0 2023-09-28
Enamine
EN300-1485008-1000mg
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
1000mg
$3368.0 2023-09-28
Enamine
EN300-1485008-5.0g
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutaneamido}oxane-4-carboxylic acid
2172504-31-1
5g
$9769.0 2023-06-06

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid 関連文献

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acidに関する追加情報

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid: A Comprehensive Overview

The compound 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid (CAS No. 2172504-31-1) is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and biochemistry. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutane ring, and a oxane (tetrahydropyran) moiety. The integration of these functional groups makes it a versatile building block in peptide synthesis and drug discovery.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging the Fmoc group as a protecting agent for amino acids during solid-phase peptide synthesis (SPPS). The Fmoc group, which is derived from 9H-fluoren-9-yl methanol, is widely recognized for its stability under basic conditions and ease of removal under acidic conditions. This property makes it an ideal choice for controlling the reactivity of amino groups in complex molecules like 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid.

The cyclobutane ring within the molecule introduces unique strain and rigidity, which can influence the bioavailability and pharmacokinetics of the compound. Recent studies have demonstrated that such strained rings can enhance the binding affinity of molecules to their target proteins, making them valuable in the development of novel therapeutic agents. Additionally, the oxane moiety contributes to the molecule's solubility and stability, which are critical factors in drug delivery systems.

One of the most promising applications of 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid is in the field of peptide therapeutics. By incorporating this compound into peptide sequences, researchers can design molecules with enhanced stability and specificity. For instance, a recent study published in *Nature Chemistry* highlighted its use in constructing cyclic peptides with improved bioavailability and efficacy against cancer cells.

Moreover, the integration of this compound into larger macromolecular structures has opened new avenues for nanotechnology applications. Its ability to self-assemble into well-defined nanostructures has been exploited in drug delivery systems, where it serves as a scaffold for encapsulating hydrophobic drugs. This property has been extensively studied in *Advanced Materials*, where researchers demonstrated its potential in targeted drug delivery to tumor sites.

In terms of synthesis, 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The key challenge lies in maintaining the stereochemistry of the molecule during synthesis, which requires meticulous control over reaction conditions. Recent advancements in asymmetric catalysis have provided innovative solutions to this problem, enabling the scalable production of enantiomerically pure compounds.

The structural complexity of this compound also makes it an attractive candidate for studying enzyme mechanisms. For example, researchers have utilized it as a substrate for protease inhibitors to investigate enzyme-substrate interactions at atomic resolution. Such studies have been instrumental in designing more effective inhibitors for diseases such as Alzheimer's and Parkinson's.

In conclusion, 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutaneamido}oxane-4-carboxylic acid (CAS No. 2172504-31-1) stands as a testament to the ingenuity of modern medicinal chemistry. Its unique structure and versatile functional groups make it a valuable tool in peptide synthesis, drug delivery, and enzyme research. As ongoing research continues to uncover new applications for this compound, its role in advancing therapeutic development is expected to grow significantly.

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